N-(2-chloro-4-fluorophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide
CAS No.: 626227-45-0
Cat. No.: VC21484646
Molecular Formula: C20H16ClF4N3OS
Molecular Weight: 457.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626227-45-0 |
|---|---|
| Molecular Formula | C20H16ClF4N3OS |
| Molecular Weight | 457.9g/mol |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H16ClF4N3OS/c21-14-8-11(22)6-7-16(14)27-17(29)10-30-19-13(9-26)18(20(23,24)25)12-4-2-1-3-5-15(12)28-19/h6-8H,1-5,10H2,(H,27,29) |
| Standard InChI Key | FELBLNFYXFSGEA-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=C(C=C(C=C3)F)Cl |
| Canonical SMILES | C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=C(C=C(C=C3)F)Cl |
Introduction
N-(2-chloro-4-fluorophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is a complex organic compound with a specific chemical structure. It belongs to a class of compounds that often exhibit biological activity, making them interesting for pharmaceutical and chemical research. This compound is characterized by its molecular formula and structural components, which include a chloro-fluorophenyl group, a cyano-trifluoromethyl-cycloheptapyridinyl group, and a sulfanyl linkage to an acetamide moiety.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, including the formation of the cycloheptapyridine ring system, introduction of the cyano and trifluoromethyl groups, and finally, the attachment of the sulfanyl-acetamide moiety. The specific synthesis route can vary depending on the availability of starting materials and the desired yield and purity of the final product.
Biological Activity and Applications
While specific biological activity data for this compound are not readily available in the provided sources, compounds with similar structural features often exhibit activity in areas such as:
-
Pharmaceuticals: Potential applications could include anti-inflammatory, antimicrobial, or anticancer activities due to the presence of functional groups known to interact with biological targets.
-
Agricultural Chemicals: Some related compounds are used as herbicides or pesticides, though this would depend on the compound's specific properties and environmental impact.
Research Findings and Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H16ClF4N3OS |
| CAS Number | 626227-45-0 |
| Molecular Weight | Not specified in available sources |
| Chemical Structure | Includes a tetrahydrocycloheptapyridine ring with cyano and trifluoromethyl groups |
Given the limited availability of specific research findings on this compound, further studies would be necessary to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume